molecular formula C13H22N4O2S B1437684 N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 1036606-53-7

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B1437684
CAS No.: 1036606-53-7
M. Wt: 298.41 g/mol
InChI Key: VCIAMGXUTMFFPH-UHFFFAOYSA-N
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Description

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H22N4O2S and its molecular weight is 298.41 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. Scozzafava et al. (1999) investigated water-soluble sulfonamides as inhibitors of carbonic anhydrase isozymes, which play a critical role in physiological processes such as aqueous humor secretion in the eye. These inhibitors displayed strong intraocular pressure-lowering properties when applied topically, suggesting potential applications in antiglaucoma medications (Scozzafava et al., 1999).

Synthesis and Chemical Properties

Research has focused on the synthesis of various sulfonamide derivatives, including this compound. Rozentsveig et al. (2013) developed methods for the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating the chemical versatility and potential for creating diverse compounds with this structure (Rozentsveig et al., 2013).

Antimycobacterial Agents

Güzel et al. (2009) explored the use of sulfonamide derivatives as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. Their research indicated that these compounds could be effective as antimycobacterial agents, offering an alternate mechanism of action against tuberculosis (Güzel et al., 2009).

Anticancer and Antiviral Potential

Scozzafava and Supuran (2000) investigated N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, including this compound, for their potential in cancer and viral treatments. These compounds showed promising results in inhibiting tumor cell growth and could have applications in antiviral therapies (Scozzafava & Supuran, 2000).

Sulfonamide Inhibitors in Therapeutic Patents

Gulcin and Taslimi (2018) reviewed the patent literature on sulfonamide inhibitors, highlighting their significance in various therapeutic areas. Sulfonamide compounds, including this compound, have been used in therapies against bacterial infections, cancer, glaucoma, and more (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIAMGXUTMFFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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